molecular formula C6H10N2S B080200 1-propyl-1H-imidazole-2-thiol CAS No. 10583-84-3

1-propyl-1H-imidazole-2-thiol

Cat. No. B080200
CAS RN: 10583-84-3
M. Wt: 142.22 g/mol
InChI Key: YNDGTXJRYKRKDJ-UHFFFAOYSA-N
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Description

“1-propyl-1H-imidazole-2-thiol” is a chemical compound with the molecular formula C6H10N2S . It has a molecular weight of 142.22 .


Molecular Structure Analysis

The molecular structure of “1-propyl-1H-imidazole-2-thiol” consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a sulfur atom .

Scientific Research Applications

Medicine: Antimicrobial and Therapeutic Agent

“1-propyl-1H-imidazole-2-thiol” and its derivatives are known for their antimicrobial properties. They have been studied for their potential use in treating infections caused by bacteria and fungi . Additionally, imidazole derivatives exhibit a range of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects, making them valuable in the development of new drugs .

Synthetic Chemistry: Catalysts and Synthesis

In synthetic chemistry, “1-propyl-1H-imidazole-2-thiol” is utilized in the synthesis of various imidazole derivatives. These compounds serve as catalysts and intermediates in the production of biologically active molecules, such as drugs and enzymes . The versatility of imidazole derivatives allows for optimization of synthetic routes, contributing to greener and more efficient chemical processes .

Industry: Chemical Manufacturing

Imidazole derivatives, including “1-propyl-1H-imidazole-2-thiol”, find industrial applications due to their role in the synthesis of chemicals used in manufacturing processes. They are involved in the production of materials like fungicides, herbicides, and plant growth regulators . Their industrial significance is also marked by their contribution to the development of environmentally friendly methods in organic synthesis .

Green Chemistry: Sustainable Practices

The compound’s derivatives are significant in green chemistry, where they are used as ionic liquids and N-heterocyclic carbenes (NHCs) . These applications are crucial for developing sustainable methodologies in chemical synthesis, minimizing environmental impact, and enhancing reaction efficiency .

Ionic Liquids: Solvents and Biocides

“1-propyl-1H-imidazole-2-thiol” derivatives are used to create ionic liquids with antimicrobial properties. These ionic liquids are studied for their potential as biocides and are also used as solvents in various chemical processes due to their low toxicity and high antimicrobial activity against multidrug-resistant strains .

N-Heterocyclic Carbenes: Catalysis

As precursors to N-heterocyclic carbenes, imidazole derivatives including “1-propyl-1H-imidazole-2-thiol” are used in metal-mediated catalysis. These carbenes are essential for developing efficient catalytic processes, characterized by their steric and electronic properties . They play a pivotal role in various catalytic reactions, including olefin metathesis and cross-coupling reactions .

properties

IUPAC Name

3-propyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-4-8-5-3-7-6(8)9/h3,5H,2,4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDGTXJRYKRKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406913
Record name 1-propyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-imidazole-2-thiol

CAS RN

10583-84-3
Record name 1,3-Dihydro-1-propyl-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10583-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-propyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Imidazole-2-thione, 1,3-dihydro-1-propyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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